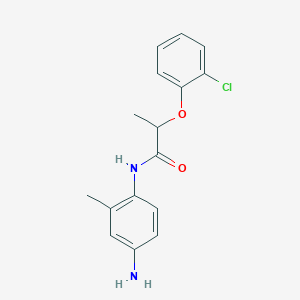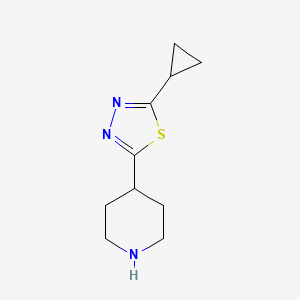
Cyclopropanesulfonic acid (3-ethynylphenyl)-amide
Descripción general
Descripción
“Cyclopropanesulfonic acid (3-ethynylphenyl)-amide” likely contains a cyclopropane ring, a sulfonic acid group, an ethynyl group, and an amide group. These functional groups could give the compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the ethynyl group could make it susceptible to addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfonic acid group could make it highly polar and soluble in water .Aplicaciones Científicas De Investigación
Nucleophilic Substitutions Catalyzed by Palladium(0)
Cyclopropanesulfonic acid derivatives have been explored in nucleophilic substitutions catalyzed by palladium(0). Studies like the one by Stolle et al. (1992) show that these compounds undergo regioselective substitutions, providing valuable building blocks in synthetic chemistry. This research demonstrates the high synthetic potential of these compounds in producing derivatives with various functional groups (Stolle et al., 1992).
Brønsted Acid-Catalyzed Imine Amidation
In the context of Brønsted acid-catalyzed reactions, cyclopropanesulfonic acid derivatives have been shown to act as effective catalysts. Rowland et al. (2005) describe a method where these compounds catalyze the addition of amide nucleophiles to imines, producing protected aminal products. This highlights their role in facilitating high-yield, enantioselective reactions (Rowland et al., 2005).
Synthesis of Pharmaceutical Compounds
Cyclopropanesulfonic acid derivatives are instrumental in synthesizing pharmaceutical compounds. Miura et al. (2006) used these derivatives in cyclopropanation reactions to create cyclopropylmethanols, which are further used to synthesize complex pharmaceuticals like cibenzoline (Miura et al., 2006).
New Cyclopropanone Equivalents and Synthesis of Amines
Research by Liu et al. (2008) identifies cyclopropanesulfonic acid derivatives as new cyclopropanone equivalents. They efficiently react with terminal acetylenes and disubstituted amines, providing novel methods for synthesizing alkynyl cyclopropylamines (Liu et al., 2008).
Development of Materials for Solar Cells
Decoppet et al. (2014) have applied cyclohexanecarboxylic acid derivatives, closely related to cyclopropanesulfonic acid derivatives, in the development of materials for high-performance dye-sensitized solar cells. This research underscores the potential of these compounds in renewable energy technologies (Decoppet et al., 2014).
Enantioselective Synthesis and Medicinal Applications
Karlsson et al. (1999) demonstrated the use of cyclopropanesulfonic acid derivatives in the enantioselective synthesis of tetrahydrothiophenes, which are significant in medicinal chemistry for their potential therapeutic applications (Karlsson et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-ethynylphenyl)cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-9-4-3-5-10(8-9)12-15(13,14)11-6-7-11/h1,3-5,8,11-12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKODMHRWSCLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NS(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)cyclopropanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)


![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)

![[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453854.png)

![2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B1453856.png)

![4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride](/img/structure/B1453863.png)


